molecular formula C9H16N2O2 B1498020 (3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole CAS No. 1114985-14-6

(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole

Cat. No. B1498020
CAS RN: 1114985-14-6
M. Wt: 184.24 g/mol
InChI Key: SULDDMOQJXWUNO-JGVFFNPUSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives is a well-studied field in organic chemistry. The Paal-Knorr Pyrrole Synthesis is a common method, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the use of a stable manganese complex to catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles . The Van Leusen Pyrrole Synthesis is another method that involves a [3+2] cycloaddition reaction of Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can provide N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles .

properties

IUPAC Name

ethyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDDMOQJXWUNO-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C[C@@H]2CCN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656220
Record name Ethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole

CAS RN

1114985-14-6
Record name Ethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5% Palladium hydroxide on activated carbon (13.9 g, 50% w/w in water) was added to a pressure reactor. The product of Example A3 (as 506.8 g of a 25.9 wt % solution of ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate (131.3 g) in MeOH) was added, followed by a methanol rinse (37 g). The mixture was heated to 50° C. under an atmosphere of hydrogen (40 psi) for 4 hours. The mixture was filtered through Hyflo® Filter Aid and rinsed with 200 mL of MeOH to provide a solution containing 78.9 g of the title compound.
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131.3 g
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13.9 g
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Synthesis routes and methods II

Procedure details

21.2 g (77.3 mmol) of ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate in 400 ml of ethanol are hydrogenated at 100° C. and 100 bar on 3 g of palladium-active carbon (10% Pd). The catalyst is filtered off, the filtrate is concentrated and the residue is distilled.
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21.2 g
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400 mL
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solvent
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3 g
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Synthesis routes and methods III

Procedure details

5% Palladium hydroxide on activated carbon (13.9 g, 50% w/w in water) was added to a pressure reactor. The product of Example A3 (as 506.8 g of a 25.9 wt % solution of ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate (131.3 g) in MeOH) was added, followed by a methanol rinse (37 g). The mixture was heated to 50° C. under an atmosphere of hydrogen (40 psi) for 4 hours. The mixture was filtered through Hyflo® Filter Aid and rinsed with 200 mL of MeOH to provide a solution containing 78.9 g of the title compound.
[Compound]
Name
product
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0 (± 1) mol
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reactant
Reaction Step One
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131.3 g
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13.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole
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(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole
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(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole
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(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole
Reactant of Route 6
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(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole

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